N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of a primary amine with a carbonyl compound This particular compound is derived from pyridine-4-carbohydrazide and 3-iodo-4-methoxybenzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with 3-iodo-4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and is collected by filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has been studied for various scientific research applications:
Medicinal Chemistry: Schiff bases are known for their potential as enzyme inhibitors and antimicrobial agents.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and material science.
Biological Studies: Schiff bases have shown potential in biological systems as models for enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The azomethine group (C=N) is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the iodine atom, which can enhance its reactivity and potential for forming various derivatives. The methoxy group also contributes to its electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H12IN3O2 |
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Molecular Weight |
381.17 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12IN3O2/c1-20-13-3-2-10(8-12(13)15)9-17-18-14(19)11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)/b17-9+ |
InChI Key |
SQDKAGPHZRHQQA-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)I |
Origin of Product |
United States |
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